molecular formula C21H24N2O4S B3302975 N-(4-tert-butylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide CAS No. 919633-81-1

N-(4-tert-butylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No.: B3302975
CAS No.: 919633-81-1
M. Wt: 400.5 g/mol
InChI Key: RQLTVYIEIWOUTC-UHFFFAOYSA-N
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Description

This compound features a benzamide backbone substituted at the meta-position with a 4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl moiety and at the para-position with a 4-tert-butylphenyl group.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-14-13-28(26,27)23(20(14)25)18-7-5-6-15(12-18)19(24)22-17-10-8-16(9-11-17)21(2,3)4/h5-12,14H,13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLTVYIEIWOUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-tert-butylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a thiazolidine ring and a benzamide moiety. The molecular formula is C20H22N2O3SC_{20}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 374.46 g/mol. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiazolidine ring followed by the introduction of the benzamide functionality.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, thiazolidine derivatives have been shown to possess antibacterial and antifungal activities. In a study evaluating various thioureas containing thiazolidine rings, compounds demonstrated minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL against Staphylococcus aureus .

Anticancer Properties

Thiazolidine derivatives are also noted for their anticancer potential. Studies have suggested that compounds similar to this compound can induce apoptosis in cancer cell lines through various pathways including the modulation of apoptosis-related proteins.

The biological activity is often attributed to the compound's ability to interact with specific biological targets such as enzymes involved in DNA replication and repair. For example, some thiazolidine derivatives inhibit DNA gyrase and topoisomerase IV in bacterial cells . These interactions disrupt bacterial cell division and proliferation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiazolidine derivatives against clinical isolates of bacteria. The results showed that derivatives with similar structures to this compound exhibited potent activity against gram-positive bacteria with MIC values ranging from 0.5 to 5 μg/mL .

Study 2: Cytotoxicity in Cancer Cells

In vitro studies on cancer cell lines revealed that certain thiazolidine derivatives induced significant cytotoxicity at concentrations of 10–50 μM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Data Summary Table

Biological Activity Effect Study Reference
AntimicrobialMIC: 0.78–5 μg/mL against S. aureus
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of DNA gyrase and topoisomerase IV

Comparison with Similar Compounds

Core Structural Variations

The compound’s benzamide core distinguishes it from sulfonamide-based analogs. For example:

  • N-(2,3-dimethylphenyl)-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide (CAS: 914218-66-9) replaces the benzamide with a benzenesulfonamide scaffold, which may alter hydrogen-bonding capacity and metabolic stability .

Substituent Effects

  • Lipophilicity : The tert-butyl group in the target compound contrasts with smaller substituents (e.g., methyl or dimethyl groups) in analogs like N-(2,3-dimethylphenyl)-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide . Larger alkyl groups may enhance passive diffusion but reduce aqueous solubility.
  • Electron-Withdrawing Groups : The trioxo-thiazolidine ring introduces strong electron-withdrawing effects, analogous to sulfonamides in AB4 and AB5 (similarity scores: 0.500 and 0.479, respectively) . This feature is critical for interactions with polar enzyme active sites.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Notable Properties/Activities Reference
N-(4-tert-butylphenyl)-3-(4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide Benzamide 4-tert-butylphenyl; 4-methyl-1,1,3-trioxo-thiazolidine High lipophilicity; sulfonamide mimic N/A
N-(2,3-dimethylphenyl)-4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide Benzenesulfonamide 2,3-dimethylphenyl; 4-methyl-1,1,3-trioxo-thiazolidine Enhanced metabolic stability
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide Benzamide 4-methyl-thiazole; 4-methyl-triazole-sulfanyl Moderate kinase inhibition (similarity score: 0.500)
1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea Urea Piperazine-sulfonyl; thiazole Protease inhibition (similarity score: 0.487)

Research Implications and Gaps

  • Pharmacological Profiling : The target compound’s tert-butyl group and trioxo-thiazolidine moiety warrant evaluation against sulfonamide-sensitive targets (e.g., carbonic anhydrase or MMP inhibitors).
  • Synthetic Optimization : Low yields in related asymmetric syntheses (e.g., 3.8% for 15 in ) suggest a need for improved catalytic methods for chiral benzamide derivatives .
  • Similarity Scoring : While existing scores (0.479–0.500) indicate moderate structural overlap with bioactive analogs, computational docking studies could better predict target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-tert-butylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-tert-butylphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

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